1-Benzyl 2-methyl azetidine-1,2-dicarboxylate
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Overview
Description
1-Benzyl 2-methyl azetidine-1,2-dicarboxylate is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
The synthesis of 1-Benzyl 2-methyl azetidine-1,2-dicarboxylate typically involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) in 1,4-dioxane . This reaction yields the desired azetidine derivative in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl 2-methyl azetidine-1,2-dicarboxylate undergoes various chemical reactions due to the ring strain and functional groups present. Some common reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LAH) or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially at the carbon atoms adjacent to the nitrogen. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Scientific Research Applications
1-Benzyl 2-methyl azetidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-methyl azetidine-1,2-dicarboxylate involves its interaction with molecular targets through its functional groups. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl and methyl groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl 2-methyl azetidine-1,2-dicarboxylate can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:
Aziridines: Aziridines are three-membered nitrogen-containing rings with higher ring strain compared to azetidines. They are more reactive but less stable than azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing rings with less ring strain and different reactivity profiles compared to azetidines.
Imidazoles: Imidazoles are five-membered rings containing two nitrogen atoms.
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl azetidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-12(15)11-7-8-14(11)13(16)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQHTQYPMOOTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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